molecular formula C11H17NO5S B8472614 N,N-Bis-(2-hydroxy-ethyl)-4-methoxy-benzenesulfonamide

N,N-Bis-(2-hydroxy-ethyl)-4-methoxy-benzenesulfonamide

Cat. No.: B8472614
M. Wt: 275.32 g/mol
InChI Key: BCZMMJWSKSSQEQ-UHFFFAOYSA-N
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Description

N,N-Bis-(2-hydroxy-ethyl)-4-methoxy-benzenesulfonamide is a useful research compound. Its molecular formula is C11H17NO5S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO5S

Molecular Weight

275.32 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C11H17NO5S/c1-17-10-2-4-11(5-3-10)18(15,16)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3

InChI Key

BCZMMJWSKSSQEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethanolamine (8.40 g, 80 mmol, 1.50 equiv) was dissolved in CH2Cl2 (30 mL) and pyridine (5.1 mL, 63.6 mmol, 1.2 equiv). A solution of 4-methoxybenzenesulfonyl chloride (10.9 g, 53 mmol, 1.0 equiv) n CH2Cl2 (30 mL) was added quickly and the resulting mixture was stirred at rt overnight, then poured into H2O and extracted with EtOAc. The organic layers were washed with 1M HCl and brine, dried (MgSO4), filtered, and the filtrate was concentrated to give an oil which was purified by column chromatography (95/5 CH2Cl2/MeOH) to give 12 g (83%) of the sulfonamide as an oil which crystallized on standing: 1H NMR (500 MHz) 7.75 (d, J=8.8, 2H, HAr); 6.99 (d, J=8.8, 2H, HAr); 3.87 (a, 3H, H3CO); 3.86 (t, J=4.9, 4 H, H2C(1′); 3.42 (br s, 2H, OH); 3.26 (t, J=4.9, 4H, H2C(2′)). 13C NMR (100 MHz) 163.05; 129.85; 129.37; 114.37; 62.25; 55.61; 52.90.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
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reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Yield
83%

Synthesis routes and methods II

Procedure details

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